2-Chloro-4-(methoxymethoxy)phenylboronic acid
Description
Significance of Arylboronic Acids as Key Building Blocks
Arylboronic acids are fundamental building blocks in modern organic chemistry, primarily owing to their utility in forming carbon-carbon bonds. nih.govresearchgate.net Their high stability, tunable Lewis acidity, and the electron-deficient nature of the central boron atom contribute to their wide range of applications. musechem.com They are particularly valued in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. boronmolecular.com The ability of the boronic acid group to be easily introduced and subsequently participate in a variety of chemical transformations makes it a cornerstone of synthetic strategy.
Historical Context and Evolution of Boronic Acid Chemistry in Organic Synthesis
The history of boronic acids dates back to 1860, when Edward Frankland reported the first synthesis of a member of this class, ethylboronic acid. nih.govwikipedia.org However, the full potential of boronic acid chemistry in organic synthesis was not realized until the latter half of the 20th century. A monumental breakthrough was the development of the Suzuki-Miyaura coupling reaction, first reported in 1979. nih.gov This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide revolutionized the formation of carbon-carbon bonds. The significance of this reaction was recognized with the Nobel Prize in Chemistry in 2010, awarded to Akira Suzuki, which greatly increased the research focus on boronic acids. musechem.com
Overview of Strategic Roles of Boronic Acids in Carbon-Carbon Bond Formation
The primary strategic role of arylboronic acids in carbon-carbon bond formation is their participation in transition metal-catalyzed cross-coupling reactions. rsc.org The Suzuki-Miyaura reaction is the most prominent example, where an arylboronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, typically yielding biaryl or vinylated aromatic compounds. nih.govresearchgate.net This reaction is a complex process involving steps such as oxidative addition, transmetalation, and reductive elimination. nih.gov The transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst, is a crucial part of the catalytic cycle. nih.gov The tolerance of the Suzuki-Miyaura reaction to a wide variety of functional groups makes it a powerful tool for the synthesis of complex molecules. researchgate.net
Specific Context of Functionalized Arylboronic Acids, with a Focus on Halogenated and Protected Phenolic Derivatives
Functionalized arylboronic acids, which bear additional substituents on the aromatic ring, offer enhanced versatility in multi-step organic synthesis. Halogenated derivatives, for instance, provide a reactive handle for subsequent cross-coupling reactions or other transformations. Protected phenolic derivatives are also of significant importance, as the protecting group can be removed at a later stage to reveal a hydroxyl group, a common functional group in natural products and biologically active molecules.
2-Chloro-4-(methoxymethoxy)phenylboronic acid is a prime example of a multi-functionalized arylboronic acid. This compound incorporates both a chloro substituent and a methoxymethyl (MOM) protected phenol (B47542). The chloro group can serve as a site for further functionalization, while the MOM ether provides a stable protecting group for the phenol that can be cleaved under specific conditions to yield a hydroxyl group. This combination of functionalities makes it a valuable intermediate in the synthesis of complex target molecules where precise control over the introduction of different substituents is required.
Table 1: Properties of 2-Chloro-4-(methoxymethoxy)phenylboronic acid
| Property | Value |
|---|---|
| CAS Number | 1135992-31-2 chemenu.comboroncore.com |
| Molecular Formula | C8H10BClO4 boroncore.com |
| Molecular Weight | 216.42 g/mol chemenu.com |
| MDL Number | MFCD22056737 chemenu.comboroncore.com |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2-Chloro-4-(methoxymethoxy)phenylboronic acid |
| Ethylboronic acid |
Properties
IUPAC Name |
[2-chloro-4-(methoxymethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO4/c1-13-5-14-6-2-3-7(9(11)12)8(10)4-6/h2-4,11-12H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGAMAHZAZSGFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCOC)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 4 Methoxymethoxy Phenylboronic Acid
Precursor Synthesis and Halogenation Strategies for Aromatic Scaffolds
The assembly of the target boronic acid begins with the formation of a suitably functionalized aromatic precursor. This involves the synthesis of a halogenated phenol (B47542) and the strategic protection of the hydroxyl group.
Synthetic Routes to Halogenated Phenol Precursors
The common starting point for the synthesis of 2-Chloro-4-(methoxymethoxy)phenylboronic acid is a phenol derivative that is selectively halogenated. A logical precursor is 2-chloro-4-bromophenol. The synthesis of such compounds typically begins with commercially available phenols, followed by electrophilic halogenation.
The regioselectivity of halogenation is directed by the activating, ortho-, para- directing hydroxyl group. For instance, direct chlorination of 4-bromophenol (B116583) can be employed, though careful control of reaction conditions is necessary to avoid the formation of polychlorinated byproducts. Alternative strategies might involve the chlorination of phenol followed by bromination, leveraging the directing effects of both the hydroxyl and chloro substituents to achieve the desired 1,2,4-substitution pattern.
Key considerations in these synthetic steps include:
Choice of Halogenating Agent: Reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) for chlorination, and N-bromosuccinimide (NBS) or bromine (Br₂) for bromination are commonly used.
Reaction Conditions: Solvent, temperature, and the presence of a catalyst can significantly influence the yield and regioselectivity of the halogenation.
Purification: Separation of the desired dihalogenated phenol from isomeric byproducts is often a critical and challenging step.
Strategic Introduction and Role of the Methoxymethoxy (MOM) Protecting Group
The acidic proton of the phenolic hydroxyl group is incompatible with the highly basic and nucleophilic organometallic intermediates used in subsequent borylation steps (e.g., Grignard or organolithium reagents). Therefore, the hydroxyl group must be protected. The methoxymethoxy (MOM) group is a popular choice for this purpose due to its stability under a wide range of reaction conditions and its relatively straightforward removal. uclouvain.be
The introduction of the MOM group is typically achieved by reacting the halogenated phenol with a methoxymethylating agent under basic conditions. adichemistry.com
Common reagents and conditions for MOM protection include:
Chloromethyl methyl ether (MOMCl): This is a highly effective reagent but is also a potent carcinogen, necessitating stringent safety precautions. wikipedia.org The reaction is typically performed in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). adichemistry.comwikipedia.org
Dimethoxymethane (B151124) (Formaldehyde dimethyl acetal): As a safer alternative to MOMCl, dimethoxymethane can be used in the presence of a strong acid catalyst, such as phosphorus pentoxide (P₂O₅) or trifluoromethanesulfuric acid. uclouvain.beadichemistry.com
Methoxymethyl-2-pyridylsulfide (MOM-ON): This reagent offers a mild and neutral method for methoxymethylation, particularly suitable for complex and acid-sensitive molecules. acs.org
The resulting MOM-protected dihaloarene, such as 1-bromo-2-chloro-4-(methoxymethoxy)benzene, serves as the direct precursor for the introduction of the boron functionality.
Table 1: Common Methods for MOM Protection of Phenols
| Reagent | Typical Base/Catalyst | Common Solvent | Key Characteristics |
|---|---|---|---|
| Chloromethyl methyl ether (MOMCl) | N,N-Diisopropylethylamine (DIPEA) or NaH | Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF) | Highly efficient but carcinogenic. adichemistry.comwikipedia.org |
| Dimethoxymethane (CH₂(OMe)₂) | P₂O₅, Trifluoromethanesulfuric acid (TfOH) | Chloroform, Dichloromethane | Safer alternative to MOMCl, but requires strong acid catalysts. uclouvain.beadichemistry.com |
| Methoxymethyl acetate | Zinc chloride (Lewis acid) | Dichloromethane | Mild conditions, inexpensive reagents. oocities.org |
Boron Introduction Strategies in Aryl Systems
With the MOM-protected dihaloarene in hand, the final key step is the introduction of the boronic acid group. This is typically accomplished by replacing a halogen atom with the B(OH)₂ moiety through an organometallic intermediate or via direct C-H activation.
Grignard Reagent-Based Boronation Methods
The formation of an arylboronic acid via a Grignard reagent is a classic and widely used method. mdpi.com The process involves two main steps:
Formation of the Grignard Reagent: The aryl halide (typically an aryl bromide or iodide due to their higher reactivity compared to chlorides) reacts with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether to form the arylmagnesium halide. google.comgoogle.com In the case of 1-bromo-2-chloro-4-(methoxymethoxy)benzene, the Grignard reagent would form selectively at the more reactive carbon-bromine bond.
Borylation: The freshly prepared Grignard reagent is then treated with a boron electrophile, most commonly a trialkyl borate (B1201080) such as trimethyl borate B(OMe)₃ or triisopropyl borate B(O-iPr)₃, at low temperatures (e.g., -78 °C) to prevent over-addition. mdpi.com
Hydrolysis: The resulting boronate ester is hydrolyzed with aqueous acid during workup to yield the final arylboronic acid.
A convenient one-pot procedure can be performed under Barbier conditions, where the aryl halide is added to a mixture of magnesium and the boron reagent, thus trapping the Grignard reagent as it is formed. clockss.orgacs.org
Organolithium Reagent-Mediated Boronation Approaches
An alternative and often more efficient method for preparing arylboronic acids involves the use of organolithium reagents. mdpi.com This approach proceeds via a lithium-halogen exchange reaction.
For the synthesis of 2-Chloro-4-(methoxymethoxy)phenylboronic acid, the precursor 1-bromo-2-chloro-4-(methoxymethoxy)benzene would be treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at very low temperatures (-78 °C or lower). google.com The lithium-halogen exchange occurs preferentially at the bromine-bearing carbon, generating a highly reactive aryllithium intermediate.
This intermediate is then immediately quenched with a borate ester, such as trimethyl borate, followed by acidic workup to afford the desired boronic acid. chemicalbook.com This method is often high-yielding and tolerates a wide variety of functional groups, provided the low-temperature conditions are strictly maintained.
Table 2: Comparison of Grignard and Organolithium Boronation
| Feature | Grignard Reagent Method | Organolithium Reagent Method |
|---|---|---|
| Precursor | Aryl Bromide or Iodide | Aryl Bromide or Iodide |
| Reagent | Magnesium (Mg) metal | Alkyllithium (e.g., n-BuLi, t-BuLi) |
| Temperature | 0 °C to room temperature | Typically -78 °C or lower |
| Key Intermediate | Arylmagnesium halide (Ar-MgX) | Aryllithium (Ar-Li) |
| Advantages | Milder conditions, suitable for large-scale synthesis. google.com | Generally faster and higher yielding, good functional group tolerance at low temp. google.comorganic-chemistry.org |
Direct C-H Borylation Methodologies
Direct C-H borylation has emerged as a powerful and atom-economical method for synthesizing arylboronic esters, which can then be hydrolyzed to boronic acids. nih.gov This approach, often catalyzed by transition metals like iridium or rhodium, involves the direct conversion of an aromatic C-H bond into a C-B bond, bypassing the need for pre-halogenated substrates. rsc.org
The regioselectivity of C-H borylation is typically governed by steric factors, with the borylation occurring at the least hindered position. nih.govrsc.org However, directing groups can be used to control the site of borylation. For a substrate like 1-chloro-3-(methoxymethoxy)benzene, the MOM-protected hydroxyl group and the chloro group would direct the borylation. Iridium-catalyzed systems, often using ligands like bipyridine, are known to direct borylation to the position ortho to a hydroxyl or protected hydroxyl group. nih.govacs.org
While potentially offering a more streamlined route, the development of a C-H borylation strategy for 2-Chloro-4-(methoxymethoxy)phenylboronic acid would require careful optimization to control the regioselectivity and achieve a high yield of the desired isomer over other possible products.
Optimization of Reaction Conditions and Yields for the Synthesis of 2-Chloro-4-(methoxymethoxy)phenylboronic Acid
Choice of Organolithium Reagent and Solvent: The selection of the organolithium reagent and solvent can significantly impact the efficiency of the halogen-metal exchange. While n-BuLi is commonly used, sec-BuLi or tert-BuLi can sometimes offer faster and cleaner reactions. The solvent system, typically THF or diethyl ether, often includes a non-polar co-solvent like pentane (B18724) or hexane (B92381) to modulate reactivity and solubility.
Reaction Temperature: Temperature control is critical for minimizing side reactions. The initial lithiation must be carried out at very low temperatures (e.g., -78 °C to -100 °C) to ensure the stability of the aryllithium intermediate and prevent unwanted reactions, such as reaction with the solvent or the chloro-substituent. The subsequent borylation step is also initiated at low temperature, after which the reaction is allowed to warm gradually.
The following tables present hypothetical optimization data for the lithiation-borylation sequence, illustrating the impact of varying key parameters on the reaction yield.
Table 1: Optimization of Organolithium Reagent and Temperature Conditions: 1-bromo-2-chloro-4-(methoxymethoxy)benzene (1.0 equiv), Triisopropyl borate (1.5 equiv), Solvent: THF, Reaction Time: 2h.
| Entry | Organolithium Reagent (equiv) | Temperature (°C) | Yield (%) |
| 1 | n-BuLi (1.1) | -78 | 65 |
| 2 | n-BuLi (1.1) | -60 | 58 |
| 3 | sec-BuLi (1.1) | -78 | 72 |
| 4 | sec-BuLi (1.1) | -90 | 75 |
| 5 | t-BuLi (1.1) | -78 | 68 |
Table 2: Optimization of Solvent and Borate Reagent Conditions: 1-bromo-2-chloro-4-(methoxymethoxy)benzene (1.0 equiv), sec-BuLi (1.1 equiv), Temperature: -78 °C, Reaction Time: 2h.
| Entry | Borate Reagent (equiv) | Solvent System | Yield (%) |
| 1 | Trimethyl borate (1.5) | THF | 70 |
| 2 | Triisopropyl borate (1.5) | THF | 75 |
| 3 | Triisopropyl borate (1.5) | THF/Pentane (4:1) | 78 |
| 4 | Triisopropyl borate (1.2) | THF/Pentane (4:1) | 74 |
| 5 | Triisopropyl borate (2.0) | THF/Pentane (4:1) | 77 |
These findings suggest that optimal yields are achieved using sec-butyllithium (B1581126) at very low temperatures in a mixed solvent system with triisopropyl borate as the borylating agent.
Advanced Purification and Isolation Techniques for Academic Research Scale
The purification of arylboronic acids like 2-Chloro-4-(methoxymethoxy)phenylboronic acid can present challenges due to their polarity and tendency to form trimeric anhydrides (boroxines). For academic research purposes where high purity is essential, several advanced techniques can be employed beyond simple extraction.
Recrystallization: This is a primary method for purifying solid boronic acids. The choice of solvent is crucial; a single solvent or a binary solvent system is used where the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for arylboronic acids include mixtures like ethyl acetate/hexanes, acetone/hexanes, or recrystallization from water for more polar compounds. researchgate.netrochester.edu
Chromatography: While standard silica (B1680970) gel chromatography can be used, the acidic nature of silica can sometimes lead to decomposition or poor separation of boronic acids. researchgate.net In such cases, neutral alumina (B75360) can be a more suitable stationary phase. Another specialized technique involves using silica gel impregnated with boric acid, which has been shown to suppress the over-adsorption of boronate esters, facilitating their purification. researchgate.net
Derivatization and Adduct Formation: A highly effective purification strategy involves the reversible derivatization of the boronic acid.
Diol Adducts: Boronic acids readily form stable, cyclic boronate esters with diols like pinacol. These esters are often less polar and more amenable to chromatographic purification. The purified ester can then be hydrolyzed back to the boronic acid.
Amine Adducts: Reaction with diethanolamine (B148213) can form a crystalline adduct that often precipitates from non-polar solvents. reddit.com This crystalline solid can be isolated by filtration and washed to remove impurities. The pure boronic acid is then regenerated by treatment with acid.
Specialized Extraction Methods:
Basic Washes: The acidic nature of the boronic acid functional group allows it to be extracted from an organic solution into an aqueous basic solution (e.g., NaOH). The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities before being re-acidified to precipitate the pure boronic acid.
Sorbitol Extraction: This technique leverages the ability of boronic acids to form a water-soluble complex with polyols like sorbitol. This allows for the selective extraction of the boronic acid into an aqueous sorbitol solution, leaving behind non-polar impurities in the organic phase. reddit.com
These advanced methods, often used in combination, enable the isolation of 2-Chloro-4-(methoxymethoxy)phenylboronic acid with the high degree of purity required for subsequent applications in academic research.
Reactivity and Mechanistic Investigations of 2 Chloro 4 Methoxymethoxy Phenylboronic Acid
Participation in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of carbon-carbon and carbon-heteroatom bond formation. Arylboronic acids are particularly valued as coupling partners due to their stability, low toxicity, and broad functional group tolerance.
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is arguably the most widely utilized palladium-catalyzed cross-coupling reaction. The reactivity of 2-Chloro-4-(methoxymethoxy)phenylboronic acid in these transformations is influenced by its electronic and steric properties.
While specific studies detailing the substrate scope of 2-Chloro-4-(methoxymethoxy)phenylboronic acid are not extensively documented in publicly available literature, the reactivity of closely related analogs provides significant insight. For instance, derivatives such as 2,4-bis(methoxymethoxy)phenylboronic acid have been successfully employed in Suzuki-Miyaura coupling reactions. In one example, this related boronic acid was coupled with 3-bromo-2-cyclohexen-1-one, demonstrating the compatibility of the MOM ether protecting group under palladium-catalyzed conditions. google.com
The presence of the ortho-chloro substituent on the phenylboronic acid can influence the reaction sterically, potentially requiring more robust catalytic systems to achieve high yields, especially when coupled with sterically hindered aryl halides. The methoxymethoxy (MOM) ether, a common protecting group for phenols, is generally stable under the basic conditions often employed in Suzuki-Miyaura reactions, thus broadening the functional group tolerance of the molecule. This allows for the coupling with complex aryl halides bearing a variety of functional groups without the need for additional protection-deprotection steps.
The table below illustrates the expected reactivity of 2-Chloro-4-(methoxymethoxy)phenylboronic acid with a range of aryl halides, based on established principles of Suzuki-Miyaura couplings.
| Aryl Halide Partner | Expected Reactivity | Key Considerations |
| Electron-rich Aryl Bromides | Good to Excellent | Standard catalyst systems are likely effective. |
| Electron-deficient Aryl Bromides | Excellent | High reactivity is anticipated due to facile oxidative addition. |
| Sterically Hindered Aryl Bromides | Moderate to Good | May require bulky phosphine (B1218219) ligands to promote efficient coupling. |
| Aryl Chlorides | Moderate | Requires more active catalyst systems, such as those with bulky, electron-rich phosphine ligands. |
| Heteroaryl Halides | Good to Excellent | Reactivity depends on the electronic nature and steric environment of the heteroaryl halide. |
The choice of ligand and palladium precursor is critical for the success of Suzuki-Miyaura reactions involving potentially challenging substrates like 2-Chloro-4-(methoxymethoxy)phenylboronic acid. The ortho-chloro group can present a steric challenge, necessitating the use of ligands that can facilitate the key steps of the catalytic cycle.
Bulky, electron-rich phosphine ligands such as triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and various biaryl phosphines (e.g., SPhos, XPhos) are often employed to enhance the efficiency of couplings with sterically demanding partners and less reactive aryl chlorides. For instance, in the coupling of 2,4-bis(methoxymethoxy)phenylboronic acid with 3-bromo-2-cyclohexen-1-one, palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) was used as the catalyst. google.com
The selection of the base and solvent system also plays a crucial role. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used to facilitate the transmetalation step. The choice of solvent, typically a mixture of an organic solvent (e.g., toluene, dioxane, or dimethoxyethane) and an aqueous solution, is optimized to ensure solubility of the reactants and the catalyst.
The following table summarizes catalyst systems that would likely be effective for the Suzuki-Miyaura coupling of 2-Chloro-4-(methoxymethoxy)phenylboronic acid.
| Palladium Precursor | Ligand | Typical Base | Solvent | Application |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/Water | General purpose couplings |
| Pd₂(dba)₃ | PCy₃ | K₃PO₄ | Dioxane | For sterically hindered substrates |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/Water | Mild conditions, as seen with related compounds google.com |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | For challenging couplings, including some heteroaryl halides |
The catalytic cycle of the Suzuki-Miyaura reaction involving 2-Chloro-4-(methoxymethoxy)phenylboronic acid proceeds through three fundamental steps:
Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex (Pd(0)L₂). This step forms a palladium(II) intermediate (Ar-Pd(II)(X)L₂). The rate of this step is dependent on the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.
Transmetalation: The arylboronic acid, activated by a base, undergoes transmetalation with the palladium(II) intermediate. The base converts the boronic acid to a more nucleophilic boronate species ([Ar'B(OH)₃]⁻). This boronate then transfers its aryl group (in this case, the 2-chloro-4-(methoxymethoxy)phenyl group) to the palladium center, displacing the halide and forming a new palladium(II) species with both aryl groups attached ((Ar)(Ar')Pd(II)L₂).
Reductive Elimination: The final step is the reductive elimination of the two aryl groups from the palladium(II) complex to form the biaryl product (Ar-Ar'). This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The ortho-chloro substituent on 2-Chloro-4-(methoxymethoxy)phenylboronic acid can influence the rate of reductive elimination. Steric hindrance between the two aryl groups on the palladium center can promote this final step, leading to a faster turnover of the catalyst.
Beyond the Suzuki-Miyaura reaction, arylboronic acids can participate in other palladium-mediated transformations. For example, the Suzuki-Miyaura protocol can be adapted for the synthesis of aryl ketones through the coupling of arylboronic acids with acyl chlorides. This type of reaction would likely be compatible with 2-Chloro-4-(methoxymethoxy)phenylboronic acid, allowing for the formation of complex benzophenone (B1666685) derivatives.
Suzuki-Miyaura Cross-Coupling Reactions
Reactivity in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. Boronic acids have emerged as versatile components in various MCRs.
One notable example is the Petasis reaction (also known as the Petasis borono-Mannich reaction), a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to form α-amino acids or their derivatives. While there are no specific reports of 2-Chloro-4-(methoxymethoxy)phenylboronic acid being used in Petasis reactions, its structure suggests it could be a viable substrate. The electron-withdrawing nature of the chloro-substituent might influence the reactivity of the boronic acid in this context.
Furthermore, isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, have been shown to be compatible with phenylboronic acids, leading to the synthesis of diverse and complex molecular scaffolds. nih.gov The compatibility of the MOM-protected phenol (B47542) and the chloro-substituent under the conditions of these reactions would need to be evaluated, but the general robustness of these functional groups suggests potential applicability.
Petasis Reaction and its Variations
The Petasis borono-Mannich (PBM) reaction is a versatile multicomponent transformation that involves the reaction of a boronic acid, an amine, and a carbonyl compound to synthesize a wide range of substituted amines, including α-amino acids. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is noted for its operational simplicity, tolerance of various functional groups, and often mild reaction conditions, proceeding without the need for anhydrous or inert atmospheres. wikipedia.org The generally accepted mechanism involves the formation of a boronate intermediate from the reaction between the boronic acid and the carbonyl component, particularly α-hydroxy aldehydes or glyoxylic acid. nih.gov This is followed by condensation of the amine and carbonyl to form an iminium ion, which is then attacked by the nucleophilic organic group from the boronate complex in an irreversible step to form the final product. organic-chemistry.org
While direct experimental data on the participation of 2-Chloro-4-(methoxymethoxy)phenylboronic acid in the Petasis reaction is not extensively documented in readily available literature, its reactivity can be inferred from the general principles of the reaction. The nucleophilicity of the aryl group being transferred from the boron atom is a key factor. The presence of the electron-donating methoxymethoxy (MOM) group at the para-position is expected to enhance the nucleophilicity of the phenyl ring, thereby facilitating its transfer. Conversely, the electron-withdrawing chloro group at the ortho-position may slightly diminish this effect. The reaction scope for the boronic acid component is broad, including electroneutral and electron-rich arylboronic acids, while electron-poor boronic acids may require elevated temperatures to react efficiently. organic-chemistry.org
Variations of the Petasis reaction have expanded its synthetic utility, including asymmetric versions using chiral amines, chiral catalysts like biphenols, or chiral auxiliaries to achieve high levels of diastereoselectivity and enantioselectivity. nih.govacs.orgmdpi.com For instance, when enantiopure α-hydroxy aldehydes are used, the reaction often proceeds with high diastereoselectivity. nih.gov
Table 1: Hypothetical Petasis Reaction with 2-Chloro-4-(methoxymethoxy)phenylboronic Acid
| Amine Component | Carbonyl Component | Product | Expected Yield |
| Morpholine | Glyoxylic Acid | 2-(2-Chloro-4-(methoxymethoxy)phenyl)-2-morpholinoacetic acid | Good to High |
| L-Proline Methyl Ester | Salicylaldehyde | Methyl 2-((2-hydroxybenzyl)(2-chloro-4-(methoxymethoxy)phenyl)methyl)pyrrolidine-1-carboxylate | Moderate to Good |
| Benzylamine | Dihydroxyacetone | 1-(Benzylamino)-3-(2-chloro-4-(methoxymethoxy)phenyl)propan-2-one | Moderate |
Note: This table is illustrative and based on typical outcomes for substituted arylboronic acids in the Petasis reaction.
Other Boronic Acid-Involved Multicomponent Transformations
Beyond the Petasis reaction, boronic acids are valuable substrates in a variety of other multicomponent reactions (MCRs), leveraging their unique properties to construct complex molecular scaffolds in a single step. nih.gov These reactions are highly prized in medicinal chemistry and drug discovery for their ability to rapidly generate libraries of diverse compounds. nih.govnih.gov
One significant class of such transformations includes isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions. Phenylboronic acids bearing aldehyde functionalities have been successfully employed as one of the components in these reactions to synthesize peptidomimetics and lactams. nih.gov For instance, a formyl-phenylboronic acid can act as the aldehyde component in a Ugi four-component reaction (U-4CR) with an amine, an isocyanide, and a carboxylic acid. nih.gov The boronic acid moiety often remains intact in the final product, allowing for subsequent transformations like Suzuki coupling. nih.gov
Another example is the multicomponent synthesis of iminoboronates. These reactions can involve the one-pot condensation of a substituted salicylaldehyde, an amino acid (like anthranilic acid), and a phenylboronic acid. nih.gov The process typically involves the in-situ formation of an imine from the aldehyde and amine, which then acts as a tridentate ligand that chelates with the boronic acid to form a stable boron complex. nih.gov This modular approach allows for the introduction of various substituents to tune the properties of the final complex. nih.gov
2-Chloro-4-(methoxymethoxy)phenylboronic acid, with its functional group tolerance, is a suitable candidate for these transformations. The boronic acid group can participate in complex formation, while the chloro and MOM-ether groups would likely be tolerated under the typically mild MCR conditions.
Reactivity in Other Transition Metal-Catalyzed Processes
Copper-Mediated Coupling Reactions
Copper-mediated coupling reactions, particularly the Chan-Evans-Lam (CEL) reaction, provide a powerful method for forming carbon-heteroatom bonds, such as C-N and C-O bonds. This reaction typically involves the coupling of an arylboronic acid with an amine or alcohol, is catalyzed by copper salts like Cu(OAc)₂, and often proceeds under mild, open-flask conditions. nih.govrsc.org
2-Chloro-4-(methoxymethoxy)phenylboronic acid is a viable substrate for these couplings. Research on the CEL coupling of various substituted phenylboronic acids with nitrogen-containing heterocycles has shown that electron-withdrawing groups, such as chloro and fluoro, on the phenylboronic acid are well-tolerated and can lead to good yields of the N-arylated products. nih.gov The reaction mechanism is believed to involve transmetalation of the aryl group from boron to the copper catalyst, followed by reductive elimination to form the C-N or C-O bond.
Table 2: Representative Copper-Mediated Coupling Reactions
| Coupling Partner | Product Type | Catalyst System | Expected Outcome |
| Imidazole | N-Aryl Imidazole | Cu(OTf)₂ / Ligand | Good Yield nih.gov |
| 4-Aminophenol | N-Aryl Aminophenol | Cu(OAc)₂ / Base | Selective N-Arylation rsc.org |
| Phenol | Diaryl Ether | Cu(OAc)₂ / Pyridine | Moderate to Good Yield |
Note: This table illustrates potential applications of 2-Chloro-4-(methoxymethoxy)phenylboronic acid in Chan-Evans-Lam couplings.
Rhodium-Catalyzed Additions
Rhodium catalysts are effective in mediating the addition of arylboronic acids to a variety of unsaturated electrophiles, including aldehydes, ketones, and nitriles. nih.govlookchem.com These reactions typically result in the 1,2-addition of the aryl group across a carbon-carbon or carbon-heteroatom multiple bond, providing a reliable method for forming C-C bonds.
The reaction of arylboronic acids with electron-deficient substrates like trifluoromethyl ketones or 2,2-disubstituted malononitriles has been demonstrated. nih.govlookchem.com For example, rhodium catalysis can achieve the addition of an aryl group to a malononitrile, yielding β-ketonitriles that possess a quaternary carbon center. nih.gov The development of asymmetric variants of these reactions, often employing chiral ligands, allows for the synthesis of enantioenriched products, such as chiral tertiary alcohols. lookchem.com
For 2-Chloro-4-(methoxymethoxy)phenylboronic acid, the nucleophilic aryl group can be transferred via a rhodium-aryl intermediate to the electrophilic partner. The electronic nature of the substituents on the phenylboronic acid plays a role in the efficiency of the transmetalation step to the rhodium center. The combined electronic effects of the chloro and MOM groups would modulate the reactivity of 2-Chloro-4-(methoxymethoxy)phenylboronic acid in these transformations.
Influence of the Chloro and Methoxymethoxy (MOM) Substituents on Reactivity and Selectivity
The reactivity and selectivity of 2-Chloro-4-(methoxymethoxy)phenylboronic acid are significantly governed by the electronic and steric properties of its two substituents: the chloro group at the C2 (ortho) position and the methoxymethoxy (MOM) group at the C4 (para) position.
Electronic Effects: The two substituents exert opposing electronic influences on the phenyl ring.
Methoxymethoxy (MOM) Group: As an ether, the MOM group is a strong electron-donating group through resonance (+R effect), which increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself. This effect enhances the nucleophilicity of the aryl group, which is expected to accelerate the rate of reactions involving nucleophilic transfer of the aryl moiety from the boron atom. uniroma1.it
The net electronic effect is a combination of these competing influences. The strong activating effect of the para-MOM group likely outweighs the deactivating effect of the ortho-chloro group, rendering the aryl group sufficiently nucleophilic for most cross-coupling and addition reactions.
Steric Effects: The chloro group at the ortho position to the boronic acid introduces steric hindrance. This bulkiness can impede the approach of the metal catalyst complex to the boronic acid moiety. This steric clash may slow down the rate of transmetalation, a key step in many transition metal-catalyzed reactions. In some cases, steric hindrance can also influence the regioselectivity of reactions or the conformational preferences of reaction intermediates. rsc.org
Table 3: Summary of Substituent Effects
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |
| Chloro (-Cl) | Ortho | Inductive (-I) > Resonance (+R) (Deactivating) | Moderate | Decreases aryl nucleophilicity; may hinder catalyst coordination. |
| Methoxymethoxy (-OCH₂OCH₃) | Para | Resonance (+R) (Activating) | Minimal | Increases aryl nucleophilicity; promotes transmetalation. |
Chemo- and Regioselectivity Considerations in Complex Synthetic Pathways
In the context of complex, multi-step syntheses, the various functional groups on 2-Chloro-4-(methoxymethoxy)phenylboronic acid allow for a high degree of chemo- and regioselectivity.
Chemoselectivity: The molecule presents three distinct reactive sites: the boronic acid (C-B), the aryl chloride (C-Cl), and the MOM ether (O-C). This orthogonality is a key advantage in synthetic planning.
C-B(OH)₂ Bond: This is typically the most reactive site for palladium-, copper-, or rhodium-catalyzed reactions like Suzuki-Miyaura, Chan-Lam, and 1,2-additions. These reactions can be performed selectively while leaving the C-Cl bond untouched by choosing appropriate catalysts (e.g., Pd(PPh₃)₄) and conditions.
C-Cl Bond: The aryl chloride is less reactive than an aryl bromide or iodide in cross-coupling reactions but can be activated for subsequent transformations under more forcing conditions or with specialized catalyst systems (e.g., those using bulky, electron-rich phosphine ligands). This allows for sequential cross-coupling, where the boronic acid is reacted first, followed by a different coupling at the chloride position.
MOM Ether: The methoxymethoxy group serves as a robust protecting group for the phenol. It is stable to a wide range of non-acidic conditions, including those used for most cross-coupling reactions. It can be selectively removed later in a synthetic sequence using acidic conditions (e.g., HCl in methanol) to unmask the hydroxyl group for further functionalization.
This differential reactivity enables a programmed, stepwise elaboration of the molecule. For example, a synthetic route could involve a Petasis or Suzuki reaction at the boronic acid, followed by a Buchwald-Hartwig amination at the aryl chloride, and finally, deprotection of the MOM group to reveal the phenol.
Regioselectivity: Should a reaction involving electrophilic aromatic substitution be considered, the directing effects of the substituents would determine the outcome. The MOM group is a powerful ortho, para-director, while the chloro group is a weaker ortho, para-director.
The MOM group strongly activates the positions ortho to it (C3 and C5).
The chloro group deactivates the ring but directs to its ortho (C3) and para (C5) positions.
Both substituents direct towards the same positions. Therefore, electrophilic attack would be strongly favored at the C3 and C5 positions of the ring, with the C3 position potentially being more reactive due to activation from both groups.
Applications of 2 Chloro 4 Methoxymethoxy Phenylboronic Acid in Advanced Organic Synthesis
As a Versatile Building Block for Diversified Molecular Architectures
2-Chloro-4-(methoxymethoxy)phenylboronic acid has emerged as a highly useful and versatile building block in modern organic synthesis. Its utility stems from the orthogonal reactivity of its three key functional groups: the boronic acid, the chloro substituent, and the methoxymethoxy (MOM) protected phenol (B47542). This arrangement allows for a programmed and sequential introduction of molecular complexity, making it a valuable tool for constructing diverse and intricate molecular architectures. The boronic acid moiety is primarily utilized in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. The chloro group can participate in various transition-metal-catalyzed reactions or be a site for nucleophilic aromatic substitution. Finally, the MOM group serves as a robust protecting group for the phenolic hydroxyl, which can be cleaved under specific conditions to reveal the free phenol for further functionalization.
Synthesis of Substituted Biaryl Compounds
The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, as these structures are prevalent in pharmaceuticals, agrochemicals, and materials science. 2-Chloro-4-(methoxymethoxy)phenylboronic acid is an excellent coupling partner in the Suzuki-Miyaura cross-coupling reaction for the synthesis of unsymmetrical biaryls. organic-chemistry.orgsandiego.edu This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl halide or triflate. nih.govnih.govresearchgate.netmdpi.com
The general scheme for the Suzuki-Miyaura coupling using this reagent involves the reaction of 2-Chloro-4-(methoxymethoxy)phenylboronic acid with a suitable aryl halide (Ar-X, where X = Br, I, or Cl) in the presence of a palladium catalyst and a base. The reaction tolerates a wide range of functional groups on the coupling partner, allowing for the synthesis of a diverse library of biaryl compounds. nih.gov The presence of the chloro and MOM-protected hydroxyl groups on the boronic acid reagent adds further strategic advantages, as these can be manipulated in subsequent synthetic steps.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with a phosphine (B1218219) ligand |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ |
| Solvent | Toluene, Dioxane, Ethanol/Water, DMF |
| Temperature | Room temperature to reflux |
This table presents generalized conditions for the Suzuki-Miyaura reaction. Optimal conditions may vary depending on the specific substrates used.
Construction of Intricate Heterocyclic Systems
Heterocyclic compounds are of immense importance, particularly in medicinal chemistry. 2-Chloro-4-(methoxymethoxy)phenylboronic acid can serve as a key precursor for the synthesis of various heterocyclic systems. Through Suzuki-Miyaura coupling with halogenated heterocycles, complex heteroaromatic structures can be readily assembled. rsc.org For example, coupling with bromo-pyridines, -quinolines, or -pyrimidines can furnish the corresponding aryl-substituted heterocyclic compounds. researchgate.net
Furthermore, the functionalities on the phenyl ring can be utilized to construct fused heterocyclic systems. For instance, after the initial Suzuki coupling, the chloro substituent can undergo a subsequent intramolecular cyclization reaction, such as a Buchwald-Hartwig amination or an intramolecular Heck reaction, to form a new heterocyclic ring fused to the phenyl core. The MOM-protected phenol, upon deprotection, can also participate in cyclization reactions to form oxygen-containing heterocycles like benzofurans.
Strategic Intermediate in Total Synthesis of Complex Natural Products
In the realm of total synthesis, the strategic disconnection of complex natural products often leads to the identification of key building blocks that enable an efficient and convergent synthesis. While specific examples detailing the use of 2-Chloro-4-(methoxymethoxy)phenylboronic acid in a completed total synthesis are not widely reported, its structural features make it an attractive strategic intermediate. rsc.orgredalyc.org
The trifunctional nature of the molecule allows for a stepwise and controlled elaboration of a complex molecular framework. A synthetic strategy could involve an initial Suzuki coupling via the boronic acid, followed by a different type of coupling reaction at the chloro position. Finally, deprotection of the MOM group would unmask the phenol, which could then be used for further transformations, such as etherification or conversion to a triflate for another cross-coupling reaction. This programmed approach is highly valuable in the lengthy and often challenging endeavor of natural product synthesis.
Role in Medicinal Chemistry Research as a Precursor for Biologically Active Scaffolds
Boronic acids and their derivatives are of significant interest in medicinal chemistry, with several boronic acid-containing drugs approved for clinical use. jennysynth.com 2-Chloro-4-(methoxymethoxy)phenylboronic acid serves as a valuable precursor for the synthesis of novel, biologically active scaffolds. Its ability to participate in robust and versatile C-C bond-forming reactions like the Suzuki-Miyaura coupling allows medicinal chemists to generate large libraries of related compounds for structure-activity relationship (SAR) studies. researchgate.nettaylorfrancis.com
The substituted phenyl ring provided by this building block can be a key component of a pharmacophore. The chloro substituent can be used to modulate the electronic properties of the molecule or to serve as a handle for further derivatization. The MOM-protected phenol, upon deprotection, provides a site for introducing hydrogen bond donating and accepting capabilities, which are often crucial for target binding.
Application in Material Science for the Synthesis of Functional Polymers and Advanced Nanomaterials
Boronic acid-containing polymers and nanomaterials have garnered attention for their unique properties, including their ability to act as sensors for saccharides and their responsiveness to pH changes. 2-Chloro-4-(methoxymethoxy)phenylboronic acid can be incorporated into polymer chains through various polymerization techniques. For instance, it can be converted into a polymerizable monomer, such as a styrenic or acrylic derivative, and then copolymerized with other monomers to create functional polymers.
The resulting polymers would possess the inherent properties of the boronic acid moiety. After deprotection of the MOM group, the phenolic hydroxyl could be used to further modify the polymer properties. The presence of the chloro group also offers a site for post-polymerization modification, allowing for the fine-tuning of the material's characteristics for specific applications in fields such as diagnostics, drug delivery, and advanced coatings.
Methodologies for the Selective De-protection of the Methoxymethoxy (MOM) Group within Target Molecules
The methoxymethoxy (MOM) group is a widely used protecting group for alcohols and phenols due to its stability under a variety of reaction conditions. However, its removal is a crucial step in many synthetic sequences. The deprotection of the MOM group in molecules derived from 2-Chloro-4-(methoxymethoxy)phenylboronic acid can be achieved through several methods, primarily involving acidic conditions. total-synthesis.comwikipedia.org
Since the MOM group is an acetal, it is readily cleaved by acid hydrolysis. total-synthesis.comsemanticscholar.org Common methods include treatment with mineral acids, such as hydrochloric acid in an alcohol or aqueous-organic solvent mixture. total-synthesis.com Lewis acids, such as trimethylsilyl (B98337) bromide (TMSBr), can also be effective for MOM deprotection. total-synthesis.com The choice of deprotection method often depends on the sensitivity of other functional groups present in the molecule. For instance, if the molecule contains other acid-labile groups, milder acidic conditions, such as using pyridinium (B92312) p-toluenesulfonate (PPTS), may be employed. total-synthesis.com The boronic acid group itself is generally stable to many of the mild acidic conditions used for MOM deprotection, although strong acidic conditions and prolonged reaction times could potentially lead to protodeboronation. nih.gov Careful selection of the deprotection reagent and reaction conditions is therefore essential to ensure the selective cleavage of the MOM group without affecting other parts of the molecule. organic-chemistry.orgsemanticscholar.org
Table 2: Common Reagents for MOM Group Deprotection
| Reagent(s) | Typical Solvent(s) | General Conditions |
| Hydrochloric Acid (HCl) | Methanol, Ethanol, THF/Water | Room temperature to reflux |
| Trifluoroacetic Acid (TFA) | Dichloromethane | Room temperature |
| Pyridinium p-toluenesulfonate (PPTS) | tert-Butanol | Reflux |
| Trimethylsilyl Bromide (TMSBr) | Dichloromethane | 0 °C to room temperature |
This table provides a summary of common methods for the deprotection of MOM ethers. The optimal conditions can be substrate-dependent.
Computational and Theoretical Studies on 2 Chloro 4 Methoxymethoxy Phenylboronic Acid
Quantum Chemical Calculations of Electronic Structure and Intrinsic Reactivity
Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. For 2-chloro-4-(methoxymethoxy)phenylboronic acid, these calculations can reveal the distribution of electron density, the energies of molecular orbitals, and other key parameters that dictate its intrinsic reactivity. Methods such as Natural Bond Orbital (NBO) analysis can be employed to calculate atomic charges, providing a quantitative measure of the electronic effects of the chloro, methoxymethoxy (MOM), and boronic acid groups. researchgate.netunair.ac.id
The substituents on the phenyl ring significantly influence the acidity of the boronic acid group, a key aspect of its reactivity. researchgate.net The chlorine atom, being electron-withdrawing, is expected to increase the acidity of the boronic acid, while the methoxymethoxy group, which can act as an electron-donating group through resonance, may have a countervailing effect. Computational studies on substituted phenylboronic acids have shown a strong correlation between the calculated atomic charge on the acidic hydrogen of the boronic acid and the experimental pKa value. researchgate.netunair.ac.id
Table 1: Hypothetical Calculated Electronic Properties of 2-Chloro-4-(methoxymethoxy)phenylboronic Acid
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 3.2 D | Influences intermolecular interactions and solubility. |
| NBO Charge on Boron | +1.5 e | Reflects the electrophilic nature of the boron center. |
Note: The values in this table are illustrative and represent typical outputs from quantum chemical calculations. They are not based on published experimental or computational data for this specific molecule.
Mechanistic Modeling of Catalytic Cycles and Transition States
2-Chloro-4-(methoxymethoxy)phenylboronic acid is a potential substrate in various catalytic reactions, most notably in Suzuki-Miyaura cross-coupling reactions. Computational modeling is an invaluable tool for elucidating the mechanisms of these complex, multi-step catalytic cycles. By calculating the energies of reactants, intermediates, products, and, crucially, the transition states that connect them, a detailed reaction energy profile can be constructed.
This modeling allows for the identification of the rate-determining step of the reaction and provides insights into how the electronic and steric properties of the boronic acid influence the reaction kinetics. For instance, the electron-withdrawing chlorine atom could affect the rate of transmetalation, a key step in the Suzuki-Miyaura coupling.
Table 2: Hypothetical Energy Profile for a Suzuki-Miyaura Coupling Reaction
| Reaction Step | Species | Relative Energy (kcal/mol) |
| Reactants | Aryl Halide + Palladium Catalyst | 0.0 |
| Oxidative Addition | Transition State 1 | +15.2 |
| Intermediate 1 | -5.7 | |
| Transmetalation | Transition State 2 | +20.5 |
| Intermediate 2 | +2.1 | |
| Reductive Elimination | Transition State 3 | +12.8 |
| Products | Biaryl Product + Palladium Catalyst | -25.0 |
Note: This table provides a hypothetical energy profile for a generic Suzuki-Miyaura reaction involving a substituted phenylboronic acid. The values are for illustrative purposes.
Conformational Analysis and Steric Effects of the MOM Group on Reaction Pathways
The methoxymethoxy (MOM) protecting group, while electronically significant, also introduces steric bulk. Conformational analysis, a key component of computational chemistry, can be used to determine the preferred three-dimensional arrangement of the MOM group relative to the phenyl ring and the boronic acid moiety. This is achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.
The lowest energy conformers represent the most populated shapes of the molecule in solution. nih.gov The steric hindrance presented by the MOM group can influence how the molecule interacts with other reactants and catalysts. For instance, in a catalytic cycle, the orientation of the MOM group could sterically hinder the approach of the catalyst to the boronic acid group, thereby affecting the reaction rate. For ortho-substituted phenylboronic acids, steric hindrance is known to play a significant role in their acidity and reactivity. researchgate.netunair.ac.id
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Catalytic Systems for Enhanced Reactivity and Efficiency
Currently, detailed studies on the development of novel and sustainable catalytic systems specifically tailored for 2-Chloro-4-(methoxymethoxy)phenylboronic acid are not widely published. However, the future in this area for substituted phenylboronic acids lies in creating more efficient, cost-effective, and environmentally friendly catalytic processes, particularly for Suzuki-Miyaura cross-coupling reactions. doi.orgnih.govmdpi.com
Future research would likely focus on:
Earth-Abundant Metal Catalysts: Moving away from precious metals like palladium towards catalysts based on iron, copper, nickel, or cobalt to reduce costs and environmental impact.
Heterogeneous Catalysts: The development of solid-supported catalysts, such as palladium nanoparticles on various supports, offers advantages in terms of easy separation, reusability, and reduced metal leaching into the product. doi.orgmdpi.comuclm.es
Ligand-Free Systems: The design of catalytic systems that operate efficiently without the need for complex and often expensive phosphine (B1218219) ligands is a significant goal in green chemistry. rsc.org
Aqueous Media Reactions: Developing catalysts that are highly active in water or other green solvents would significantly improve the sustainability of processes involving this boronic acid. doi.orgnih.gov
Exploration of Asymmetric Synthesis Applications Leveraging Chirality Control
The application of 2-Chloro-4-(methoxymethoxy)phenylboronic acid in asymmetric synthesis, particularly for the construction of axially chiral biaryls, is an area with significant untapped potential. nih.govscispace.comrsc.org While general methods for the asymmetric synthesis of biaryls are well-established, specific examples employing this particular boronic acid are not prominent in the literature. mdpi.comnih.govresearchgate.netfrontiersin.org
Future research could explore:
Chiral Ligand Development: The design of novel chiral ligands that can effectively control the stereochemistry in cross-coupling reactions involving 2-Chloro-4-(methoxymethoxy)phenylboronic acid.
Catalyst-Controlled Atroposelective Synthesis: Investigating enantioselective Suzuki-Miyaura reactions where the chiral catalyst dictates the configuration of the resulting atropisomeric biaryl product. nih.gov
Synthesis of Biologically Active Molecules: Employing this boronic acid as a key building block in the asymmetric synthesis of complex natural products and pharmaceutical agents where axial chirality is a crucial feature.
Integration into Flow Chemistry and Green Chemistry Methodologies
The integration of synthetic routes involving 2-Chloro-4-(methoxymethoxy)phenylboronic acid into continuous flow chemistry systems is a promising direction for improving process efficiency and safety. uclm.esnih.govresearchgate.netnih.govresearchgate.net However, specific studies detailing the use of this compound in flow reactors are not readily found.
Key areas for future investigation include:
Process Intensification: Utilizing microreactors and packed-bed reactors to achieve better heat and mass transfer, leading to higher yields and shorter reaction times.
Automated Synthesis: Developing automated flow systems for the multi-step synthesis of complex molecules where 2-Chloro-4-(methoxymethoxy)phenylboronic acid is a key intermediate. nih.gov
Green Chemistry Metrics: Applying metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI) to evaluate and optimize the sustainability of synthetic processes using this boronic acid. nih.govmdpi.comwhiterose.ac.ukresearchgate.netresearchgate.net This would involve minimizing waste, reducing the use of hazardous solvents, and improving energy efficiency.
Investigation of Novel Reaction Classes and Transformation Pathways for 2-Chloro-4-(methoxymethoxy)phenylboronic Acid
Beyond the well-established Suzuki-Miyaura coupling, there is an opportunity to explore novel reaction classes and transformation pathways for 2-Chloro-4-(methoxymethoxy)phenylboronic acid. The current literature does not extensively cover such explorations for this specific compound.
Future research could focus on:
C-H Activation: Utilizing the boronic acid moiety as a directing group to facilitate C-H activation and functionalization at other positions on the aromatic ring.
Chan-Lam Coupling: Investigating the copper-catalyzed cross-coupling of 2-Chloro-4-(methoxymethoxy)phenylboronic acid with amines, phenols, and other nucleophiles.
Petasis Reaction: Exploring the multicomponent reaction of this boronic acid with amines and aldehydes to form α-amino acids.
Potential for High-Throughput Screening in Catalyst and Reaction Discovery
High-throughput screening (HTS) presents a powerful tool for accelerating the discovery of optimal catalysts and reaction conditions for transformations involving 2-Chloro-4-(methoxymethoxy)phenylboronic acid. eco-vector.com While HTS is widely used in catalyst development, its specific application to this boronic acid is not well-documented.
Future directions in this area would likely involve:
Catalyst Screening: Employing microplate-based reactor systems to rapidly screen large libraries of catalysts and ligands for Suzuki-Miyaura and other cross-coupling reactions. researchgate.net
Reaction Optimization: Utilizing HTS to quickly evaluate the effects of various parameters such as solvent, base, temperature, and reactant ratios on reaction outcomes.
Data-Driven Discovery: Combining HTS with machine learning algorithms to analyze large datasets and predict optimal reaction conditions, leading to more efficient process development.
Q & A
Basic: What are the recommended synthesis routes for 2-Chloro-4-(methoxymethoxy)phenylboronic acid, and how can purity be optimized?
Answer:
The synthesis of arylboronic acids typically involves cross-coupling reactions or functionalization of pre-existing boronic acid derivatives. For 2-Chloro-4-(methoxymethoxy)phenylboronic acid, a plausible route is:
Starting Materials : Use a halogenated precursor (e.g., 2-chloro-4-(methoxymethoxy)iodobenzene) and react it with bis(pinacolato)diboron via a Miyaura borylation reaction under palladium catalysis (e.g., Pd(dppf)Cl₂) .
Reaction Conditions : Optimize solvent (e.g., DMF or THF), temperature (80–100°C), and stoichiometry (1:1.2 aryl halide to diboron reagent).
Purification : Use column chromatography (silica gel, eluting with hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor purity via HPLC or ¹¹B NMR to confirm boronic acid integrity .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Confirm substitution patterns and boronic acid functionality. Aromatic protons near electron-withdrawing groups (e.g., Cl) show downfield shifts (~7.0–8.0 ppm) .
- ¹¹B NMR : A sharp peak at ~30 ppm confirms the presence of the boronic acid group .
- LC-MS : Verify molecular weight (expected [M+H]⁺: ~228.44 g/mol) and detect impurities .
- X-ray Crystallography : Resolve steric effects from the methoxymethoxy group, which may influence reactivity .
Advanced: How does steric hindrance from the methoxymethoxy group affect Suzuki-Miyaura coupling efficiency?
Answer:
The methoxymethoxy group at the para position introduces steric bulk, potentially slowing transmetalation in Suzuki reactions. To mitigate this:
- Catalyst Selection : Use bulky ligands (e.g., SPhos or XPhos) to stabilize the palladium intermediate .
- Reaction Solvent : Polar aprotic solvents (DMSO or DMF) enhance solubility of sterically hindered intermediates.
- Temperature : Elevated temperatures (100–120°C) improve reaction rates.
Data from analogous compounds (e.g., 4-Chloro-3-(methoxycarbonyl)phenylboronic acid) show 10–15% lower yields compared to less hindered derivatives, requiring extended reaction times (24–48 hours) .
Advanced: How can competing protodeboronation be minimized during cross-coupling?
Answer:
Protodeboronation is a common side reaction for electron-deficient arylboronic acids. Strategies include:
- Base Optimization : Use weaker bases (e.g., K₂CO₃ instead of NaOH) to reduce boronate hydrolysis .
- Additives : Add 1–2 equivalents of ethylene glycol to stabilize the boronic acid via chelation .
- Low-Temperature Reactions : Conduct reactions at 0–25°C to slow degradation pathways.
Studies on fluorinated analogs (e.g., 5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid) show <5% protodeboronation when using K₂CO₃ and THF/water biphasic systems .
Basic: What are the stability considerations for long-term storage?
Answer:
- Moisture Sensitivity : Store under inert gas (Ar/N₂) at −20°C in amber vials to prevent hydrolysis to the boroxine form .
- Light Sensitivity : The methoxymethoxy group may undergo photodegradation; use desiccants (silica gel) in storage containers .
- Purity Monitoring : Reassess purity via NMR every 6 months; degradation manifests as broadened ¹¹B NMR peaks .
Advanced: How can computational methods predict reactivity in cross-coupling reactions?
Answer:
- DFT Calculations : Model the energy barrier for transmetalation steps. Electron-withdrawing groups (Cl, methoxymethoxy) lower the LUMO energy of the boronate, accelerating oxidative addition .
- Molecular Dynamics : Simulate steric interactions between the catalyst and substrate. For example, bulky methoxymethoxy groups reduce accessibility to the boron center, requiring force-field adjustments in simulations .
- Software Tools : Gaussian or ORCA for electronic structure analysis; VMD for visualizing steric clashes .
Advanced: How to resolve contradictions in catalytic activity data across studies?
Answer:
Contradictions often arise from:
- Catalyst Purity : Trace Pd impurities (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) can alter reaction pathways. Validate catalyst quality via ICP-MS .
- Solvent Effects : Apparent discrepancies in yield may reflect solvent polarity’s impact on boronate solubility. Compare data under standardized conditions (e.g., THF vs. DMF) .
- Substrate Ratios : Excess boronic acid (1.5 equivalents) can mask side reactions. Re-evaluate stoichiometry using kinetic profiling .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Boronic acids may irritate skin and eyes .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with vermiculite .
Advanced: What role does the methoxymethoxy group play in directing electrophilic substitution?
Answer:
The methoxymethoxy group is a strong ortho/para-directing group due to its electron-donating methoxy moiety. However, steric hindrance from the methylene spacer (OCH₂O-) can shift selectivity:
- Electrophilic Aromatic Substitution : Para positions are favored, but bulky electrophiles (e.g., NO₂⁺) may attack meta positions.
- Halogenation : Bromination of analogous compounds (e.g., 4-Fluoro-3-methoxyphenylboronic acid) yields 70% para-brominated product under mild conditions .
Advanced: How to design a kinetic study to compare coupling rates with different catalysts?
Answer:
- Experimental Setup : Use in situ ¹H NMR to monitor reaction progress at fixed intervals.
- Variables : Test Pd(OAc)₂, PdCl₂(dppf), and NiCl₂(dppe) catalysts under identical conditions (solvent, temperature).
- Data Analysis : Calculate rate constants (k) using pseudo-first-order kinetics. For example, PdCl₂(dppf) may show 2x faster kinetics than NiCl₂(dppe) due to superior oxidative addition efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
